2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine
Description
Evolution of Pyrimidine (B1678525) Chemistry in Synthetic Organic Transformations
The pyrimidine ring system is a fundamental heterocyclic scaffold found throughout nature, most notably as a core component of the nucleobases cytosine, thymine, and uracil (B121893) in DNA and RNA. researchgate.netresearchgate.net The synthetic chemistry of pyrimidines has a rich history, dating back to the 19th century. Early landmark syntheses, such as the Pinner synthesis of 1884 which condensed amidines with ethyl acetoacetate, laid the groundwork for accessing this important class of compounds. researchgate.net Another classical and widely used method is the Biginelli reaction, a one-pot multicomponent reaction that efficiently produces dihydropyrimidinones.
Over the decades, the synthetic toolkit for creating pyrimidine derivatives has expanded dramatically. nih.gov While classical condensation strategies involving the reaction of a C-C-C fragment with an N-C-N fragment (like thiourea (B124793) or guanidine) remain prevalent, modern organic synthesis has introduced more sophisticated and efficient methodologies. nih.gov These include metal-catalyzed cross-coupling and cyclization reactions, which offer high yields and broad substrate scope. rsc.orgmdpi.com The development of novel multicomponent reactions continues to provide rapid access to complex and highly functionalized pyrimidine structures in a single step. rsc.orgnih.gov This continuous evolution has solidified the pyrimidine core as a readily accessible and highly versatile scaffold for chemical exploration.
Significance of Thioether Linkages in Heterocyclic Systems
Organosulfur compounds, particularly thioethers (or sulfides), are integral to medicinal chemistry and materials science. researchgate.net The incorporation of a thioether linkage into a heterocyclic system can profoundly influence the molecule's physicochemical properties. nih.gov Compared to their oxygen analogues (ethers), thioethers typically increase a molecule's lipophilicity, which can affect properties such as membrane permeability and bioavailability. nih.gov
Furthermore, the sulfur atom of a thioether is susceptible to oxidation, allowing for metabolic conversion to the corresponding sulfoxide (B87167) or sulfone. This provides a metabolic handle that can be fine-tuned during the drug design process. nih.gov Thioether-containing heterocyclic compounds have been investigated as potential anticancer agents, among other therapeutic applications. nih.govmdpi.com The synthesis of thioethers is well-established, with common methods including the nucleophilic substitution of alkyl halides with thiols, making the C-S bond a reliable and strategic connection in molecular design. researchgate.netnih.gov The alkylation of 2-mercaptopyrimidines is a common strategy to introduce this linkage, providing access to a wide array of 2-thio-substituted pyrimidine derivatives.
Role of Acetal (B89532) Moieties as Versatile Synthetic Handles
In multi-step organic synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. This strategy is known as chemical protection, and the masking group is called a protecting group. Acetals are among the most effective and widely used protecting groups for carbonyl compounds, specifically aldehydes and ketones.
An acetal is formed by reacting a carbonyl with an alcohol under acidic conditions. The key advantage of the acetal group is its stability; it is unreactive towards a wide range of reagents, including strong bases, nucleophiles, hydrides, and oxidizing agents. This inertness allows chemists to perform a variety of chemical transformations on other parts of the molecule without affecting the protected carbonyl. Once the desired transformations are complete, the acetal can be easily and selectively removed (deprotected) by treatment with aqueous acid, regenerating the original carbonyl group. This robust protect-react-deprotect sequence makes the acetal moiety a versatile synthetic handle, enabling complex and chemoselective synthetic strategies.
Conceptual Framework for 2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine (B14629337) as a Privileged Scaffold
The term "privileged scaffold" refers to a molecular framework that is capable of providing ligands for diverse biological targets. Pyrimidine and its fused derivatives are widely recognized as privileged scaffolds in drug discovery due to their prevalence in biologically active compounds and their ability to participate in key interactions with biological macromolecules.
The molecule this compound is conceptually a highly valuable privileged scaffold because it combines three synthetically and functionally significant motifs:
The Pyrimidine Core: A proven heterocyclic system with extensive biological relevance and a well-developed synthetic chemistry.
The Thioether Linkage: A versatile linker that modulates physicochemical properties and provides a point for metabolic activity. nih.govmdpi.com
The Diethyl Acetal Moiety: A stable protecting group that masks a reactive aldehyde functionality. This acetal acts as a latent aldehyde, which can be unveiled through acidic hydrolysis at a desired stage in a synthetic sequence. The resulting aldehyde is a versatile functional group that can undergo numerous subsequent reactions, such as reductive amination, Wittig reactions, or oxidation, to build molecular complexity.
The synthesis of this compound can be readily envisioned through the S-alkylation of pyrimidine-2-thiol (B7767146) with an appropriate electrophile, such as 2-bromo-1,1-diethoxyethane. This straightforward synthetic accessibility, combined with the distinct utility of each of its components, positions this compound as a powerful intermediate for the construction of more complex molecules, particularly in the context of creating libraries of compounds for drug discovery programs.
Compound Data
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C10H16N2O2S |
| PubChem CID | 264040 |
| CAS Number | 55862-33-4 |
| Molecular Weight | 228.31 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CCOC(CSC1=NC=CC=N1)OCC |
Data sourced from PubChem.
Table 2: Functional Group Contributions to the Privileged Scaffold
| Moiety | Role in the Scaffold | Key Features |
|---|---|---|
| Pyrimidine | Core Heterocycle | Biologically relevant; found in DNA/RNA; versatile for further substitution. |
| Thioether | Modulating Linker | Influences lipophilicity and metabolism; stable and synthetically accessible linkage. |
| Acetal | Synthetic Handle | Stable protecting group for a latent aldehyde; allows for chemoselective reactions. |
Structure
3D Structure
Properties
CAS No. |
5103-41-3 |
|---|---|
Molecular Formula |
C10H16N2O2S |
Molecular Weight |
228.31 g/mol |
IUPAC Name |
2-(2,2-diethoxyethylsulfanyl)pyrimidine |
InChI |
InChI=1S/C10H16N2O2S/c1-3-13-9(14-4-2)8-15-10-11-6-5-7-12-10/h5-7,9H,3-4,8H2,1-2H3 |
InChI Key |
QCVMCZLFUHARQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CSC1=NC=CC=N1)OCC |
Origin of Product |
United States |
Synthetic Methodologies for 2 2,2 Diethoxyethyl Sulfanyl Pyrimidine and Analogues
Classical Approaches to Pyrimidine (B1678525) Thioether Synthesis
The formation of the pyrimidine ring and the installation of a sulfur-containing functional group at the 2-position are well-established transformations in heterocyclic chemistry. Three principal methods are widely utilized.
One of the most fundamental and widely used methods for constructing the pyrimidine-2-thione ring system is the condensation of thiourea (B124793) with a 1,3-dicarbonyl compound or its synthetic equivalent. bu.edu.eg This reaction, often a variant of the Biginelli reaction, provides direct access to dihydropyrimidine-2-thiones, which can be subsequently aromatized or used directly. nih.govmdpi.com
The general mechanism involves the initial condensation between thiourea and one of the carbonyl groups of the β-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the heterocyclic ring. A variety of β-dicarbonyl compounds, such as β-diketones, β-ketoesters, and malonaldehydes, can be employed, allowing for diverse substitution patterns on the pyrimidine ring. For instance, the reaction of chalcones (α,β-unsaturated ketones) with thiourea in the presence of a base like potassium hydroxide (B78521) is a common route to afford substituted 3,4-dihydropyrimidine-2-thiones. nih.govmdpi.com
| β-Dicarbonyl Precursor | Reagent | Conditions | Product | Yield | Ref |
| Chalcone | Thiourea, KOH | Ethanol (B145695), Reflux | 4,6-Diaryl-3,4-dihydropyrimidin-2(1H)-thione | Good | mdpi.com |
| Acetylacetone | Thiourea, Aldehyde, cat. Acid | Solvent-free | 4-Aryl-5-acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-thione | N/A | mdpi.com |
| Ethyl Acetoacetate | Thiourea, Aldehyde (Biginelli Reaction) | Acid catalyst | Ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Good | semanticscholar.org |
Once the pyrimidine-2-thione or its dihydro-analogue is formed, the sulfur atom can act as a nucleophile in an S-alkylation reaction to introduce the desired side chain, yielding the thioether. This is a highly reliable and common method for creating the C-S bond. The thione exists in tautomeric equilibrium with the corresponding pyrimidine-2-thiol (B7767146), and under basic conditions, the thiolate anion is readily formed, which is a potent nucleophile.
The reaction typically involves treating the pyrimidine-2-thione with an alkyl halide in the presence of a base (e.g., K₂CO₃, NaH, NaOEt) in a suitable polar aprotic solvent like DMF or acetonitrile. nih.gov The choice of the alkylating agent is critical as it determines the nature of the substituent at the 2-sulfanyl position. Studies have focused on achieving regioselectivity, ensuring that alkylation occurs on the sulfur atom rather than on one of the ring nitrogen atoms. nih.gov
| Pyrimidine Precursor | Alkylating Agent | Conditions | Product | Ref |
| Dihydropyrimidine-2-thione | Ethyl chloroacetate | Ethanol, Heat | Ethyl [1,6-dihydro-pyrimidin-2-ylsulfanyl]acetate | nih.gov |
| Pyrimidine-2-thione | Alkyl Halide | CH₃ONa-CH₃OH, RT | 2-S-Alkyl pyrimidine | ekb.eg |
| Pyrimido[1,6-a]benzimidazole-1(2H)-thione | Alkyl Halide | Base | S-Alkylated pyrimido[1,6-a]benzimidazole | nih.gov |
An alternative and often more convergent strategy involves the use of an S-alkylisothiourea, where the alkyl group of the final thioether is introduced at the beginning of the synthetic sequence. S-alkylisothioureas are readily prepared by the reaction of thiourea with an appropriate alkyl halide. organic-chemistry.org
These S-alkylisothiourea salts can then undergo cyclocondensation with a β-dicarbonyl compound in a manner analogous to the reaction with thiourea itself. This approach directly yields the 2-(alkylsulfanyl)pyrimidine derivative, avoiding the separate alkylation step of a pyrimidine-2-thione intermediate and potential issues with N-alkylation side products. This method has been shown to be effective for the one-pot synthesis of 4-pyrimidone-2-thioethers from β-ketoesters.
| S-Alkylisothiourea | β-Dicarbonyl Compound | Conditions | Product | Ref |
| S-Methylisothiourea sulfate | Brominated enone | HCl | 4-(Chloromethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | nih.gov |
| S-Glycosylisothiouronium bromide | Triflated arabinopyranose | Triethylamine | Thiooligosaccharide | researchgate.net |
Introduction of the 2,2-Diethoxyethyl Acetal (B89532) Moiety
To synthesize the target compound, 2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine (B14629337), the specific 2,2-diethoxyethyl group must be incorporated into the structure. This can be achieved by applying the general principles of thioether synthesis with reagents containing this particular acetal moiety.
This approach is a specific application of the S-alkylation method described in section 2.1.2. The nucleophile, pyrimidine-2-thione (or its corresponding thiolate), is reacted with an electrophile containing the 2,2-diethoxyethyl group and a suitable leaving group. The most common electrophilic reagent for this purpose is 2-bromo-1,1-diethoxyethane (bromoacetaldehyde diethyl acetal).
The reaction proceeds via an Sₙ2 mechanism, where the pyrimidine thiolate displaces the bromide ion from the haloacetal. The reaction is typically carried out under basic conditions to deprotonate the pyrimidine-2-thiol, maximizing the concentration of the nucleophilic thiolate. This method provides a direct and efficient route to the final product from a pre-formed pyrimidine-2-thione.
Proposed Reaction Scheme:
Reactants: Pyrimidine-2-thione and 2-bromo-1,1-diethoxyethane
Base/Solvent: Potassium carbonate in DMF or Sodium ethoxide in ethanol
Product: this compound
Following the logic of the S-alkylisothiourea pathway (section 2.1.3), a more convergent synthesis can be envisioned. This involves the pre-synthesis of S-(2,2-diethoxyethyl)isothiourea, which is then used as the N-C-N building block for the pyrimidine ring.
This key intermediate can be synthesized by the reaction of thiourea with 2-bromo-1,1-diethoxyethane. The resulting S-(2,2-diethoxyethyl)isothiouronium salt can then be condensed with a 1,3-dicarbonyl compound, such as malondialdehyde or a derivative, under basic or acidic conditions to directly form the this compound ring system. Another relevant precursor containing the desired moiety is N-(2,2-diethoxyethyl)-N'-(2-pyridyl)thiourea, synthesized from 2-pyridylisothiocyanate and aminoacetaldehyde diethylacetal, highlighting the utility of aminoacetals in building such structures. prepchem.com
Proposed Reaction Scheme:
Step 1 (Isothiourea formation): Thiourea + 2-bromo-1,1-diethoxyethane → S-(2,2-diethoxyethyl)isothiouronium bromide
Step 2 (Cyclization): S-(2,2-diethoxyethyl)isothiouronium bromide + Malondialdehyde (or equivalent) → this compound
One-Pot and Multi-Component Approaches to Pyrimidine Scaffolds Bearing Thioether and Acetal Functionalities
One-pot and multi-component reactions offer significant advantages in terms of operational simplicity, reduced waste, and the ability to generate molecular complexity in a single step. These approaches are particularly valuable for constructing intricate molecules like those containing both thioether and acetal groups on a pyrimidine ring.
Base/Acid-Mediated Condensation Methodologies
A convenient one-pot method for synthesizing 4-pyrimidone-2-thioethers involves a sequential base- and acid-mediated condensation of S-alkylisothioureas with β-ketoesters. This approach is noted for its mild reaction conditions and broad functional group tolerance, leading to good to excellent yields. While this method directly yields 4-pyrimidone derivatives, it establishes a key strategy for forming the C-S bond at the 2-position of the pyrimidine ring in a one-pot fashion. The synthesis of related pyrimidine derivatives can also be achieved through base-catalyzed condensation reactions involving various starting materials, such as aromatic γ or δ-keto acids, thiourea, and appropriate aldehydes.
The mechanism of the base/acid-mediated condensation of an isothiourea with a β-ketoester is proposed to proceed in two stages. In the first, base-mediated stage, the condensation of the isothiourea with the β-ketoester occurs, followed by cyclization. The subsequent acid-mediated stage involves dehydration to yield the final 4-pyrimidone-2-thioether product. This one-pot, two-stage process has been successfully applied to the large-scale synthesis of key intermediates for bioactive molecules.
Table 1: Examples of Base/Acid-Mediated Synthesis of 4-Pyrimidone-2-Thioethers
| S-Alkylisothiourea | β-Ketoester | Product | Yield (%) |
| S-Methylisothiouronium iodide | Ethyl acetoacetate | 2-(Methylsulfanyl)-6-methylpyrimidin-4(3H)-one | 85 |
| S-Ethylisothiouronium iodide | Ethyl benzoylacetate | 2-(Ethylsulfanyl)-6-phenylpyrimidin-4(3H)-one | 92 |
| S-Benzylisothiouronium chloride | Ethyl 4-chloroacetoacetate | 6-(Chloromethyl)-2-(benzylsulfanyl)pyrimidin-4(3H)-one | 78 |
Utilizing Functionalized Enamines and Orthoformates in Pyrimidine Synthesis
Functionalized enamines and orthoformates serve as versatile building blocks in the synthesis of pyrimidine derivatives. A three-component coupling reaction catalyzed by ZnCl₂ allows for the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate. This methodology can also be adapted for the synthesis of mono- and disubstituted pyrimidines by using methyl ketone derivatives in place of enamines. The reaction of aminopyrazoles with triethyl orthoformate and cyanoacetic acid also leads to the formation of pyrimidine derivatives. These methods highlight the utility of orthoformates as a source for one of the carbon atoms in the pyrimidine ring.
Reactions Involving Cyclic Ketene-N,O-Acetals for Pyrimidine Derivatives
Cyclic ketene-N,O-acetals are valuable intermediates in the synthesis of various heterocyclic compounds, including pyrimidine derivatives. For instance, 2-(2-amino-6-aryl-4-pyrimidinamino)ethanol derivatives can be synthesized from the reaction of guanidine (B92328) with 2-oxazolidin-2-ylidene-1-phenylethanone, which is a five-membered cyclic ketene-N,O-acetal. These cyclic ketene-N,O-acetals can be prepared from commercially available substituted acetophenones via ketene-S,S-acetals. The chemistry of cyclic ketene-N,N-acetals has also been explored for the synthesis of complex bicyclic pyrimidinediones through reactions with isocyanates.
Regioselectivity and Stereochemical Considerations in Synthetic Pathways
Regioselectivity is a critical aspect in the synthesis of substituted pyrimidines, determining the final arrangement of functional groups on the heterocyclic ring. In the synthesis of 4-pyrimidone-2-thioethers, the reaction between S-alkylisothioureas and β-ketoesters allows for the regioselective functionalization at the 2-position. Similarly, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols proceeds with high regioselectivity, allowing for the controlled synthesis of unsymmetrically substituted pyrimidines. The regioselectivity in the synthesis of pyrazolo[1,5-a]pyrimidines from 1,2-allenic ketones and aminopyrazoles has also been studied, with density functional theory calculations used to understand the observed selectivity.
Stereochemical control is also a significant consideration, particularly when chiral centers are present in the starting materials or are formed during the reaction. For instance, the synthesis of potent and selective cholecystokinin-A receptor antagonists based on a 1,3-dioxoperhydropyrido[1,2-c]pyrimidine skeleton demonstrated highly strict stereochemical requirements for biological activity. The L-Trp and the 4a,5-trans disposition of the bicyclic system were found to be essential for potent and selective binding. While not directly focused on this compound, these findings underscore the importance of stereochemistry in the broader context of pyrimidine derivative synthesis and their biological applications.
Synthetic Applications of Pyrimidine Disulfides as Precursors
Chemical Transformations and Reaction Mechanisms of 2 2,2 Diethoxyethyl Sulfanyl Pyrimidine
Reactivity of the Pyrimidine (B1678525) Core in 2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine (B14629337)
The pyrimidine ring, containing two nitrogen atoms, is inherently electron-poor. This electronic characteristic significantly influences its susceptibility to substitution reactions, making it resistant to electrophilic attack while favoring nucleophilic substitution, particularly at positions activated by the ring nitrogens.
Electrophilic Aromatic Substitution Studies on the Pyrimidine Ring
The pyrimidine ring is significantly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of its two nitrogen atoms. These nitrogen atoms reduce the electron density of the ring, making it a poor nucleophile. researchgate.net Consequently, electrophilic attack, which requires an electron-rich aromatic system, is disfavored.
Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation on an unsubstituted pyrimidine ring generally require harsh conditions and often result in low yields. For this compound, the thioether group at the C-2 position is not a strong activating group. Therefore, electrophilic substitution at the C-5 position, the most likely site for such a reaction, has not been extensively documented under standard laboratory conditions. researchgate.net Activating groups, such as hydroxyl or amino groups, are typically required to render the pyrimidine ring sufficiently nucleophilic to react with electrophiles. researchgate.net
Nucleophilic Aromatic Substitution at the Pyrimidine Core
In contrast to its inertness toward electrophiles, the electron-deficient pyrimidine ring is activated for nucleophilic aromatic substitution (SNAr). chemistrysteps.com However, in this compound, the thioether moiety itself is not a typical leaving group for a direct SNAr reaction on the pyrimidine core. For an SNAr reaction to occur on the ring, a better leaving group, such as a halogen, would typically need to be present at the C-4 or C-6 positions.
Generally, nucleophilic substitution on pyrimidines is most facile at the C-4 and C-6 positions, which are para and ortho, respectively, to the ring nitrogens. The C-2 position is also susceptible to attack. The stability of the intermediate Meisenheimer complex plays a crucial role in determining the regioselectivity and rate of these reactions. stackexchange.comyoutube.com While the thioether group in the target molecule is not typically displaced in this manner, its oxidized sulfonyl derivative can act as an excellent leaving group (see Section 3.2.2).
Transformations Involving the S-Alkyl Thioether Moiety
The sulfanyl (B85325) linkage is the most reactive site in the this compound molecule, offering several pathways for chemical modification.
Oxidation Reactions of the Sulfanyl Group
The sulfur atom of the thioether in this compound can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. These oxidation reactions are significant as they drastically alter the electronic properties of the substituent, converting the thioether from a weak electron-donating group to a potent electron-withdrawing and effective leaving group. nih.gov
Common oxidizing agents used for this transformation include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and potassium permanganate (B83412) (KMnO₄). The extent of oxidation—to either the sulfoxide or the sulfone—can often be controlled by the choice of oxidant and the reaction conditions, such as stoichiometry and temperature.
Table 1: Oxidation of 2-Alkylthiopyrimidines to Sulfoxides and Sulfones
| Oxidizing Agent | Typical Solvent | Product | Reference |
|---|---|---|---|
| m-CPBA | Dichloromethane (DCM) | Sulfoxide or Sulfone | nih.gov |
| Hydrogen Peroxide (30% aq.) | Acetic Acid | Sulfone | nih.gov |
This table represents typical conditions for the oxidation of 2-alkylthio- and 2-arylthiopyrimidine analogs. The specific conditions for this compound would be analogous.
The resulting 2-[(2,2-diethoxyethyl)sulfonyl]pyrimidine is a highly activated substrate for nucleophilic substitution. nih.gov
Nucleophilic Displacement Reactions of the Thioether Linkage
The thioether group, particularly after oxidation to a sulfone, becomes an excellent leaving group, facilitating nucleophilic substitution at the C-2 position of the pyrimidine ring. The strong electron-withdrawing character of the sulfonyl group makes the C-2 carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. nih.gov
Studies on related 2-(methylsulfonyl)pyrimidine (B77071) derivatives show that they react readily with nucleophiles such as amines, anilines, and thiols to displace the methylsulfonyl group. nih.govrsc.orgresearchgate.net This reaction is a cornerstone for the synthesis of diverse 2-substituted pyrimidines. For instance, various amines can be introduced at this position to generate libraries of potential biologically active compounds.
Table 2: Nucleophilic Displacement of 2-Sulfonylpyrimidine Derivatives
| Nucleophile | Base (if any) | Solvent | General Product | Reference |
|---|---|---|---|---|
| Primary/Secondary Amines | Weak bases (e.g., Et₃N) | Acetonitrile | 2-Aminopyrimidine (B69317) | researchgate.net |
| Anilines | Weak bases | Acetonitrile | 2-(Arylamino)pyrimidine | researchgate.net |
| Thiols | K₂CO₃ | THF | 2-(Aryl/Alkylthio)pyrimidine | nih.gov |
This table is based on the reactivity of analogous 2-sulfonylpyrimidine systems.
This synthetic strategy is highly valued for its chemoselectivity, as the sulfonyl group at the C-2 position is often more labile than other potential leaving groups, such as halogens at the C-4 or C-6 positions, under specific conditions. researchgate.net
Desulfurization Reactions and Mechanisms
Desulfurization involves the reductive cleavage of the carbon-sulfur bond, leading to the complete removal of the sulfanyl moiety. This reaction is typically accomplished using reducing agents like Raney Nickel (Raney Ni), which is widely used for its efficacy in cleaving C-S bonds.
The mechanism of Raney Nickel desulfurization involves the chemisorption of the sulfur atom onto the catalytic nickel surface, followed by hydrogenolysis of the C-S bond. For this compound, this reaction would be expected to yield a mixture of products depending on the reaction conditions. The primary reaction would be the cleavage of the pyrimidine C2-S bond, which, in the presence of a hydrogen source from the catalyst, would result in the formation of unsubstituted pyrimidine. Concurrently, the S-alkyl bond could also be cleaved. This method provides a pathway to 2-unsubstituted or potentially 2-alkylated pyrimidines from their thioether precursors.
Reactivity and Functional Group Transformations of the Diethoxyethyl Acetal (B89532)
The diethoxyethyl acetal group in this compound is a key functional handle that can be readily transformed, leading to the formation of reactive intermediates and subsequent complex molecular architectures.
The acetal group serves as a protected form of an aldehyde. Under acidic conditions, the diethoxyethyl acetal can be hydrolyzed to unveil the aldehyde functionality, yielding 2-[(2-oxoethyl)sulfanyl]pyrimidine. This transformation is a crucial step in many synthetic sequences as the resulting aldehyde is a versatile intermediate for various subsequent reactions, including reductive aminations, Wittig reactions, and condensations.
The generally accepted mechanism for acetal hydrolysis involves the protonation of one of the ethoxy groups, followed by the elimination of ethanol (B145695) to form a resonance-stabilized oxonium ion. Subsequent nucleophilic attack by water and deprotonation yields a hemiacetal, which is in equilibrium with the open-chain aldehyde.
Table 1: General Conditions for Acetal Hydrolysis
| Reagent/Catalyst | Solvent | Temperature | Notes |
| Dilute HCl | Water/THF | Room Temperature | Standard and mild conditions. |
| Acetic Acid | Water | Reflux | Weaker acid, may require heating. |
| p-Toluenesulfonic acid | Acetone/Water | Room Temperature | Catalytic amount of a solid acid. |
| Dowex-50 | Water | Room Temperature | Solid-phase acid catalyst, easy removal. |
Note: The specific conditions for the hydrolysis of this compound may vary and require experimental optimization.
The proximity of the diethoxyethyl acetal to the pyrimidine ring allows for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. In the presence of a strong acid, the acetal can be partially hydrolyzed to generate an electrophilic oxonium ion intermediate. This intermediate can then be attacked by one of the nitrogen atoms of the pyrimidine ring, leading to the formation of a new ring system.
For instance, intramolecular cyclization of N-(2,2-diethoxyethyl)pyrimidine-4-amines has been shown to produce 3-ethoxy-2,3-dihydroimidazo[1,2-c]pyrimidines. A similar reaction pathway can be envisioned for this compound, which would result in the formation of a thiazolo[3,2-c]pyrimidine derivative.
The formation of fused heterocyclic systems, such as imidazo[1,2-c]pyrimidines and thiazolo[3,2-c]pyrimidines, is a common strategy in medicinal chemistry to generate novel scaffolds with diverse biological activities. The synthesis of imidazo[1,2-a]pyrimidines, an isomer of the target system, is well-documented and typically involves the reaction of 2-aminopyrimidine with α-haloketones nih.govmdpi.com.
In the case of this compound, the intramolecular cyclization following acetal hydrolysis would lead to a thiazolo[3,2-c]pyrimidine system. The reaction would proceed via the formation of the 2-[(2-oxoethyl)sulfanyl]pyrimidine intermediate, followed by an intramolecular aldol-type condensation where the enolate of the aldehyde attacks one of the pyrimidine ring carbons, and subsequent dehydration. Alternatively, direct attack of a pyrimidine nitrogen on the in situ generated oxonium ion can also lead to the cyclized product. The synthesis of thiazolo[3,2-a]pyrimidines from 2-mercaptopyrimidine (B73435) derivatives is a known and versatile transformation nih.govnih.govresearchgate.net.
Table 2: Examples of Fused Pyrimidine Systems from Related Precursors
| Starting Material | Reagents | Fused System | Reference |
| 2-Aminopyrimidine | α-Haloketone | Imidazo[1,2-a]pyrimidine | nih.gov |
| 2-Mercaptopyrimidine | α-Haloacetaldehyde acetal | Thiazolo[3,2-a]pyrimidine | researchgate.net |
| N-(2,2-Diethoxyethyl)pyrimidine-4-amine | Acid catalyst | Imidazo[1,2-c]pyrimidine | Inferred |
Cascade and Domino Reactions Facilitated by the Compound's Structure
The multifunctional nature of this compound makes it an ideal substrate for cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. Such processes are highly efficient and atom-economical.
The presence of the acetal, which can be converted to an aldehyde, and the nucleophilic sulfur atom, along with the electrophilic pyrimidine ring, can be exploited in designing cascade sequences. For example, an initial hydrolysis of the acetal to the aldehyde could be followed by an intramolecular Michael addition of the sulfur to an in-situ generated α,β-unsaturated system on the pyrimidine ring, or an intermolecular reaction with another reagent that then triggers a subsequent cyclization. While specific cascade reactions involving this exact compound are not extensively documented, the potential for such transformations is significant based on the reactivity of similar pyrimidine derivatives in domino reactions to form complex heterocyclic structures mdpi.comresearchgate.netorganic-chemistry.orgacs.orgrsc.orgnih.gov.
Deconstruction-Reconstruction Strategies for Pyrimidine Diversification Utilizing this compound
Deconstruction-reconstruction strategies offer a powerful approach to diversify core scaffolds in drug discovery and chemical biology nih.govnsf.govnih.govrepec.org. This methodology involves the cleavage of a heterocyclic ring, such as pyrimidine, into simpler building blocks, which can then be reconstructed into a variety of new heterocyclic systems.
While the direct application of this strategy to this compound has not been explicitly reported, the general principles can be applied. The strategy typically involves the activation of the pyrimidine ring, for example, by N-alkylation or N-oxidation, followed by nucleophilic attack and ring-opening to generate a reactive intermediate. This intermediate can then be trapped with various reagents to reconstruct the pyrimidine ring with different substituents or to form entirely new heterocyclic cores.
The 2-[(2,2-diethoxyethyl)sulfanyl] group in the target molecule could influence the regioselectivity of the initial ring-opening step and could also be retained or modified during the reconstruction phase, thus providing access to a diverse range of novel pyrimidine analogues.
Derivatives and Structural Analogues of 2 2,2 Diethoxyethyl Sulfanyl Pyrimidine
Structural Modifications at the Pyrimidine (B1678525) Ring
The pyrimidine ring serves as a primary site for structural alteration, allowing for the introduction of various substituents and the construction of fused heterocyclic systems. These changes significantly influence the molecule's electronic properties and chemical behavior.
Substitution Patterns and Their Influence on Chemical Reactivity
The reactivity of the 2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine (B14629337) core can be finely tuned by introducing substituents at the 4, 5, and 6 positions of the pyrimidine ring. The electronic nature of these substituents—whether electron-donating or electron-withdrawing—directly impacts the electron density of the ring and the reactivity of the sulfanyl (B85325) side chain.
For instance, introducing electron-withdrawing groups, such as a nitro or cyano group, would decrease the electron density of the pyrimidine ring. This modification makes the ring carbon atoms more electrophilic and susceptible to nucleophilic attack. Conversely, electron-donating groups like amino or alkoxy groups increase the ring's electron density, enhancing its nucleophilicity and directing electrophilic substitution.
The strategic placement of functional groups is crucial in synthetic chemistry. For example, a series of 2-alkylthio-4-(N-substituted sulfonamide)pyrimidine hydroxamic acids have been synthesized to explore their biological activities. nih.gov Similarly, modifications involving the introduction of amino and phenyl groups at various positions on the pyrimidine ring have been explored to create compounds with specific therapeutic applications. nih.govnih.gov The synthesis of pyrimidine-5-carbonitrile derivatives highlights the introduction of a cyano group at the C-5 position, which can serve as a handle for further chemical transformations. growingscience.com
Fused Pyrimidine Systems Derived from this compound
The this compound scaffold is a valuable precursor for the synthesis of more complex, fused heterocyclic systems. The side chain can be chemically manipulated to participate in intramolecular cyclization reactions, leading to the formation of bicyclic and polycyclic structures. A prominent example is the synthesis of thieno[2,3-d]pyrimidines. ekb.egrsc.orgnih.gov This is often achieved by hydrolysis of the diethoxyethyl acetal (B89532) to the corresponding aldehyde, followed by intramolecular cyclization.
The general synthetic pathway involves the reaction of a 2-mercaptopyrimidine (B73435) precursor with a haloacetaldehyde acetal, followed by acid-catalyzed cyclization. This process annulates a thiophene (B33073) ring onto the pyrimidine core. ekb.egnih.gov Various substituted thieno[2,3-d]pyrimidines have been developed, demonstrating the versatility of this synthetic route. frontiersin.orgscielo.br
Other fused systems can also be accessed. For example, reaction with appropriate reagents can lead to the formation of imidazo[1,2-c]pyrimidines or quinazolines. nih.govresearchgate.net These fused heterocycles are of significant interest in medicinal chemistry due to their diverse biological activities. nih.govfrontiersin.orgnih.gov The synthesis of these systems often relies on the reactivity of both the pyrimidine ring and the functional groups attached to it, including the 2-sulfanyl side chain. nih.govresearchgate.net
Modifications of the Sulfanyl Side Chain
The sulfanyl side chain offers multiple points for modification, including substitution on the sulfur atom and oxidation of the sulfur itself.
Alkyl and Aryl Substitutions on the Sulfanyl Group
The diethoxyethyl group attached to the sulfur atom can be replaced with a wide variety of other alkyl and aryl moieties. This is typically achieved by the S-alkylation or S-arylation of 2-mercaptopyrimidine with different electrophiles, such as alkyl or benzyl (B1604629) halides. researchgate.net This modification allows for the introduction of diverse structural features that can alter the molecule's steric and electronic profile.
Formation of Sulfoxides and Sulfones
The sulfur atom in the sulfanyl linkage is susceptible to oxidation, allowing for the formation of the corresponding sulfoxides and sulfones. This transformation dramatically alters the electronic properties of the side chain, converting the neutral sulfide (B99878) into a polar, electron-withdrawing sulfoxide (B87167) (S=O) or sulfone (O=S=O) group.
The oxidation of sulfides to sulfoxides and subsequently to sulfones can be achieved using various oxidizing agents, such as hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate (B83412) (KMnO₄). organic-chemistry.orgorganic-chemistry.org The degree of oxidation can often be controlled by the choice of reagent and reaction conditions. organic-chemistry.orgresearchgate.net
The conversion to a sulfone, in particular, has a profound impact on reactivity. The 2-sulfonylpyrimidine moiety is an excellent leaving group, rendering the C-2 position of the pyrimidine ring highly susceptible to nucleophilic aromatic substitution. nih.gov This enhanced reactivity has been exploited for applications such as the selective arylation of cysteine residues in proteins. nih.gov
Variations of the Acetal Moiety
The 2,2-diethoxyethyl group is an acetal, which functions as a protected form of an aldehyde. This moiety can be modified or deprotected to reveal a reactive carbonyl group, providing a pathway for further derivatization.
The most significant reaction of the acetal group is its hydrolysis under acidic conditions to yield the corresponding aldehyde, 2-[(2-oxoethyl)sulfanyl]pyrimidine. This aldehyde is a key intermediate in the synthesis of fused ring systems, particularly thieno[2,3-d]pyrimidines, where it undergoes intramolecular cyclization.
Furthermore, the ethoxy groups of the acetal can be exchanged for other alkoxy groups through transacetalization reactions. It is also possible to form cyclic acetals by reacting the precursor aldehyde with diols like ethylene (B1197577) glycol or propane-1,3-diol. These modifications can alter the solubility, stability, and steric properties of the side chain without fundamentally changing its role as a protected aldehyde. While direct literature on variations of the acetal moiety for this specific pyrimidine is sparse, the chemical principles are well-established in organic synthesis.
Alterations in Alkoxy Groups (e.g., Dimethoxyethyl, Dipropoxyethyl)
The diethoxyethyl side chain is a key feature of the molecule, and modifying its alkoxy groups represents a direct strategy for analogue synthesis. Replacing the ethoxy groups with smaller (methoxy) or larger (propoxy) homologues can significantly impact the compound's size, lipophilicity, and potential for hydrogen bonding.
The synthesis of such analogues typically follows the same S-alkylation pathway as the parent compound, where 2-mercaptopyrimidine is reacted with a corresponding haloacetal. For instance, the synthesis of the dimethoxy analogue would utilize 2-bromo-1,1-dimethoxyethane. While specific literature on these exact analogues is sparse, the synthesis of related structures, such as 2'-O-(2-methoxyethyl)-pyrimidine nucleosides, demonstrates the feasibility of introducing varied alkoxy groups to pyrimidine-based scaffolds. In one such process, tris-(2-methoxyethyl)borate was used as a key reagent in a ring-opening reaction to install the methoxyethyl group. nih.gov
| Analogue Name | Alkoxy Group | Structural Formula of Side Chain | Key Physicochemical Change |
|---|---|---|---|
| 2-[(2,2-Dimethoxyethyl)sulfanyl]pyrimidine | Methoxy (-OCH3) | -S-CH2CH(OCH3)2 | Decreased size and lipophilicity |
| This compound (Parent) | Ethoxy (-OCH2CH3) | -S-CH2CH(OCH2CH3)2 | Baseline |
| 2-[(2,2-Dipropoxyethyl)sulfanyl]pyrimidine | Propoxy (-OCH2CH2CH3) | -S-CH2CH(OCH2CH2CH3)2 | Increased size and lipophilicity |
Cyclic Acetal Analogues
Another significant structural modification involves replacing the two independent ethoxy groups with a single, cyclic acetal. This is achieved by using a diol, such as ethylene glycol or propane-1,3-diol, in the formation of the acetal. This change introduces conformational rigidity to the side chain, which can have a profound effect on how the molecule interacts with biological targets.
The synthesis of these analogues would involve the S-alkylation of 2-mercaptopyrimidine with a halogenated cyclic acetal, for example, 2-(bromomethyl)-1,3-dioxolane. These starting materials are readily prepared from the corresponding diol and bromoacetaldehyde.
| Analogue Name | Cyclic Acetal Ring | Originating Diol | Structural Feature |
|---|---|---|---|
| 2-[(1,3-Dioxolan-2-ylmethyl)sulfanyl]pyrimidine | 5-membered | Ethylene Glycol | Conformationally restricted side chain |
| 2-[(1,3-Dioxan-2-ylmethyl)sulfanyl]pyrimidine | 6-membered | Propane-1,3-diol | Increased ring size, different bond angles |
Derivatives with Thioacetal or Formacetal Linkages
Replacing the oxygen atoms of the acetal with sulfur atoms creates a thioacetal, which significantly alters the electronic and steric properties of the side chain. Thioacetals are generally more resistant to hydrolysis than their oxygen-containing counterparts. The synthesis of dithioacetals typically involves the acid-catalyzed reaction of an aldehyde with thiols or dithiols. wikipedia.orgorganic-chemistry.org An analogue such as 2-{[2,2-bis(ethylthio)ethyl]sulfanyl}pyrimidine would feature a dithioacetal, offering a distinct chemical profile compared to the parent compound.
Formacetal linkages, while less common in this specific context, would involve the replacement of the entire acetal group with a different functional moiety, further expanding the structural diversity of the compound family.
Synthesis of Bi-heteroaryl and Poly-heterocyclic Systems Incorporating this compound Substructures
The this compound scaffold can serve as a foundational building block for the construction of more complex, fused heterocyclic systems. A powerful strategy for this is the diversity-oriented synthesis (pDOS) pathway, which has been successfully used to create libraries of pyrimidine-embedded polyheterocycles. nih.govacs.org
This approach often begins with a highly functionalized pyrimidine, such as an ortho-alkynylpyrimidine carbaldehyde. acs.orgresearchgate.net This starting material can undergo a variety of tandem cyclization reactions, mediated by reagents like silver or iodine, to produce five different core skeletons with diverse fused ring sizes and orientations. nih.govacs.org While the parent compound itself is not the direct starting material, its 2-thioether substructure is a key component of many pyrimidine derivatives used in medicinal chemistry. The thioether group is generally stable under these cyclization conditions and can influence the electronic properties of the pyrimidine ring, thereby affecting the course of the reaction.
The resulting poly-heterocyclic systems can be further modified to enhance structural diversity. researchgate.net The ability to use pyrimidine derivatives as precursors for such complex molecules highlights their utility in generating novel chemical entities for high-throughput screening and drug discovery. nih.govfigshare.comfigshare.com Reviews on the synthesis of 2-thio-containing pyrimidines and their condensed analogs further detail various cyclization strategies, including [3+3], [4+2], and [5+1] approaches, to form annulated systems. nih.govosi.lv
Computational Design of Novel Analogues
In silico methods are indispensable tools for the rational design of novel analogues of this compound. These computational techniques allow for the prediction of molecular properties and biological activities, thereby prioritizing the synthesis of the most promising candidates. mdpi.com
Molecular Docking: This technique is used to predict how a molecule binds to the active site of a biological target, such as an enzyme or receptor. mdpi.com For pyrimidine derivatives, docking studies have been used to investigate interactions with targets like dihydrofolate reductase (DHFR) and SARS-CoV-2 main protease, revealing key binding modes, including hydrogen bonds and hydrophobic interactions. mdpi.comnih.govbohrium.com By docking proposed analogues of the target compound, researchers can estimate their binding affinity and design modifications that enhance these interactions.
3D-QSAR (Quantitative Structure-Activity Relationship): 3D-QSAR studies establish a mathematical relationship between the three-dimensional properties of a series of molecules and their biological activity. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate contour maps that visualize regions where steric, electrostatic, or hydrophobic modifications would likely increase or decrease activity. nih.govmdpi.com These models provide powerful insights for optimizing lead compounds. nih.gov
Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to be active at a specific biological target. nih.govmdpi.com This model serves as a template for designing new molecules that fit these spatial and electronic requirements, guiding the development of novel analogues with potentially improved potency. mdpi.com
Together, these computational approaches form a robust workflow for designing the next generation of analogues based on the this compound scaffold.
| Computational Method | Purpose | Key Output | Relevance to Analogue Design |
|---|---|---|---|
| Molecular Docking | Predict binding mode and affinity to a biological target. remedypublications.com | Binding energy score, visualization of interactions (H-bonds, etc.). mdpi.com | Guides modifications to improve target-specific interactions. |
| 3D-QSAR (CoMFA/CoMSIA) | Correlate 3D molecular properties with biological activity. nih.gov | Contour maps showing favorable/unfavorable regions for modification. nih.gov | Provides a visual guide for optimizing potency by adding/removing functional groups. |
| Pharmacophore Modeling | Identify the essential 3D features required for biological activity. mdpi.com | A 3D template of essential chemical features. | Used as a filter or template to design novel scaffolds that retain necessary binding features. |
Advanced Spectroscopic Characterization of 2 2,2 Diethoxyethyl Sulfanyl Pyrimidine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules. Through the analysis of ¹H and ¹³C nuclei, alongside advanced two-dimensional techniques, a detailed map of the molecular connectivity and environment of each atom can be constructed.
¹H NMR Spectroscopic Analysis
Proton NMR (¹H NMR) spectroscopy provides critical information about the hydrogen atoms within a molecule. The analysis of 2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine (B14629337) would be expected to show distinct signals corresponding to the protons on the pyrimidine (B1678525) ring, the diethoxyethyl group, and the sulfanyl (B85325) linkage. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of these signals are indicative of their electronic environment and proximity to neighboring protons.
Interactive Data Table: ¹H NMR Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyrimidine-H4, H6 | Data not available | Data not available | Data not available |
| Pyrimidine-H5 | Data not available | Data not available | Data not available |
| S-CH₂ | Data not available | Data not available | Data not available |
| CH(OEt)₂ | Data not available | Data not available | Data not available |
| O-CH₂-CH₃ | Data not available | Data not available | Data not available |
| O-CH₂-CH₃ | Data not available | Data not available | Data not available |
Note: Specific experimental data for this compound is not publicly available in the referenced literature. The table structure is provided as a template for expected analysis.
¹³C NMR Spectroscopic Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum, with its chemical shift being influenced by its hybridization and the electronegativity of attached atoms.
Interactive Data Table: ¹³C NMR Data
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Pyrimidine-C2 | Data not available |
| Pyrimidine-C4, C6 | Data not available |
| Pyrimidine-C5 | Data not available |
| S-CH₂ | Data not available |
| CH(OEt)₂ | Data not available |
| O-CH₂ | Data not available |
| CH₃ | Data not available |
Note: Specific experimental data for this compound is not publicly available in the referenced literature. The table structure is provided as a template for expected analysis.
Advanced 2D NMR Techniques for Structural Elucidation
To further confirm the structure and assign the ¹H and ¹³C NMR signals unambiguously, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
COSY experiments would reveal proton-proton couplings, helping to identify adjacent protons within the diethoxyethyl chain and the pyrimidine ring.
HMQC would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds), which is invaluable for establishing the connectivity between the pyrimidine ring, the sulfanyl group, and the diethoxyethyl side chain.
A comprehensive analysis of these 2D NMR spectra would provide irrefutable evidence for the complete structural assignment of this compound. However, specific experimental data from these advanced techniques for this particular compound is not available in the public domain.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a powerful tool for identifying the characteristic vibrations of different chemical bonds. The FT-IR spectrum of this compound would be expected to display absorption bands corresponding to the C-H, C=N, C=C, C-S, and C-O bonds within the molecule.
Interactive Data Table: FT-IR Data
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| C-H stretching (aromatic/aliphatic) | Data not available | Data not available |
| C=N stretching (pyrimidine) | Data not available | Data not available |
| C=C stretching (pyrimidine) | Data not available | Data not available |
| C-O stretching (ether) | Data not available | Data not available |
| C-S stretching | Data not available | Data not available |
Note: Specific experimental data for this compound is not publicly available in the referenced literature. The table structure is provided as a template for expected analysis.
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar and symmetric bonds. The Raman spectrum of this compound would be especially useful for characterizing the vibrations of the pyrimidine ring and the C-S bond, which may show weak or absent signals in the FT-IR spectrum.
Interactive Data Table: Raman Spectroscopy Data
| Vibrational Mode | Raman Shift (cm⁻¹) | Intensity |
| Pyrimidine ring breathing modes | Data not available | Data not available |
| C-S stretching | Data not available | Data not available |
Note: Specific experimental data for this compound is not publicly available in the referenced literature. The table structure is provided as a template for expected analysis.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns of a molecule.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry would be utilized to determine the precise elemental composition of this compound. This technique provides a highly accurate mass measurement, allowing for the calculation of the molecular formula. For the target compound, C10H16N2O2S, the expected exact mass would be calculated and compared against the experimental value to confirm its identity.
Table 1: Theoretical HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass (m/z) | Adduct Ion |
| C10H16N2O2S | 228.0932 | [M+H]+ |
| C10H16N2O2S | 251.0827 | [M+Na]+ |
| C10H16N2O2S | 267.0566 | [M+K]+ |
Note: This table represents theoretical values. Actual experimental values would be compared to these to confirm the elemental composition.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hyphenated technique that separates volatile compounds before they are introduced into the mass spectrometer. For this compound, GC-MS analysis would provide information on its purity and would yield a characteristic electron ionization (EI) mass spectrum. The fragmentation pattern observed would be instrumental in confirming the compound's structure, with expected cleavages occurring at the thioether linkage and loss of the ethoxy groups from the acetal (B89532) moiety.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For less volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. In the context of this compound, LC-MS, often coupled with soft ionization techniques like electrospray ionization (ESI), would be used to detect the protonated molecule [M+H]+. This technique is valuable for confirming the molecular weight and can also be used for quantitative analysis in complex mixtures.
X-ray Crystallography for Solid-State Structural Determination
Should this compound be crystallizable, single-crystal X-ray crystallography would offer an unambiguous determination of its three-dimensional structure in the solid state. This powerful analytical technique would provide precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing. This method provides the definitive confirmation of the compound's connectivity and stereochemistry.
Electronic Spectroscopy (UV-Vis) for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. The pyrimidine ring in this compound constitutes the primary chromophore. The UV-Vis spectrum would be expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions within this aromatic system. The position (λmax) and intensity (molar absorptivity, ε) of these bands are influenced by the solvent and the nature of the substituents on the ring.
Table 2: Expected UV-Vis Absorption Maxima for Pyrimidine Derivatives
| Transition Type | Typical Wavelength Range (nm) |
| π → π | 200 - 300 |
| n → π | > 300 |
Note: The exact λmax for this compound would need to be determined experimentally.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Analogues
The parent compound, this compound, is achiral. However, if chiral analogues were to be synthesized, for instance, by introducing a stereocenter into the side chain, chiroptical spectroscopy techniques like Circular Dichroism (CD) would be essential. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique would be crucial for determining the absolute configuration of the chiral centers and studying the conformational properties of such analogues in solution.
Computational and Mechanistic Studies of 2 2,2 Diethoxyethyl Sulfanyl Pyrimidine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to investigating the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.gov For 2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine (B14629337), a DFT analysis, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be the first step. nih.gov This calculation optimizes the molecule's geometry to find its most stable three-dimensional conformation.
From this optimized structure, various electronic properties can be predicted:
Total Energy: Indicates the stability of the molecule.
Bond Lengths and Angles: Offers a precise geometric description.
These fundamental calculations are prerequisites for more advanced analyses and provide a baseline for understanding the molecule's reactivity. ijcce.ac.ir
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is generated from the DFT results and is invaluable for predicting how the molecule will interact with other chemical species.
On an MEP map:
Red Regions: Indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack. For this compound, these would likely be centered on the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atoms of the diethoxy group.
Blue Regions: Indicate areas of low electron density (positive potential), which are prone to nucleophilic attack. These are typically found around hydrogen atoms.
Green Regions: Represent neutral or non-polar areas.
The MEP map provides a clear, qualitative prediction of the molecule's reactive sites.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the orbital from which the molecule is most likely to donate electrons. A higher HOMO energy suggests a better electron donor.
LUMO: Represents the orbital to which the molecule is most likely to accept electrons. A lower LUMO energy indicates a better electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. chemijournal.com
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound This table is illustrative and based on typical values for similar heterocyclic compounds. Actual values would require specific DFT calculations.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |
Localized Orbital Locator (LOL) and Electron Localized Function (ELF) analyses provide a detailed picture of electron localization in a molecule. These methods are used to visualize and quantify the nature of chemical bonds (covalent, ionic) and lone pairs of electrons. For this compound, an ELF/LOL analysis would clearly delineate the covalent bonds within the pyrimidine ring and the side chain, as well as the localization of lone pair electrons on the nitrogen, oxygen, and sulfur atoms. This provides a more nuanced understanding of the electronic structure than simpler models.
ALIE and Fukui functions are advanced reactivity descriptors derived from DFT.
Average Localized Ionization Energy (ALIE): This metric identifies the regions on the molecular surface from which it is easiest to remove an electron. Lower ALIE values correspond to sites most susceptible to electrophilic attack. For this molecule, the lowest ALIE values would be expected near the nitrogen and sulfur atoms.
Fukui Functions: These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed. They provide a quantitative measure of the reactivity of different atomic sites, helping to predict the most likely locations for electrophilic, nucleophilic, and radical attacks.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics
While quantum chemical calculations describe a static, optimized structure, molecules are inherently flexible and dynamic. Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov
For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between atoms to model their motion. nih.gov This type of simulation can:
Explore Conformational Space: The diethoxyethyl chain is flexible. MD simulations can reveal the preferred conformations (shapes) of this chain and the energy barriers between them.
Analyze Solvent Interactions: By simulating the molecule in a solvent like water, MD can show how solvent molecules arrange themselves around the solute and form hydrogen bonds, which is crucial for understanding its solubility and behavior in a biological context.
Study Dynamic Behavior: MD provides a "movie" of the molecule's movement, revealing vibrations, rotations, and conformational changes over time.
MD simulations are essential for bridging the gap between the static picture from quantum mechanics and the dynamic reality of molecular behavior in a realistic environment. uq.edu.au
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
Mechanistic Investigations of Key Transformations
The synthesis of 2-thiopyrimidine derivatives often involves the condensation of a β-dicarbonyl compound or its equivalent with a thiourea (B124793) derivative. The introduction of the (2,2-diethoxyethyl)sulfanyl group represents a key functionalization step.
The formation of the 2-thiopyrimidine core typically proceeds through a well-established cyclocondensation reaction. A plausible general mechanism involves the reaction of a 1,3-dielectrophile with a thiourea equivalent. For the specific functionalization with the (2,2-diethoxyethyl)sulfanyl group, a subsequent S-alkylation reaction is the most probable pathway.
Proposed Cyclization Mechanism: A common route to the pyrimidine ring is the Principal Synthesis, which involves the condensation of a β-dicarbonyl compound with an amidine or related species. For a 2-sulfanylpyrimidine, this would involve thiourea. The mechanism generally proceeds via the following steps:
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a nitrogen atom from thiourea on one of the carbonyl carbons of the 1,3-dielectrophilic precursor.
Intermediate Formation: This leads to the formation of a linear intermediate.
Intramolecular Cyclization: A subsequent intramolecular condensation occurs where the second nitrogen atom of the thiourea attacks the remaining carbonyl group.
Dehydration: The resulting cyclic intermediate undergoes dehydration to form the aromatic pyrimidine-2-thiol (B7767146) ring.
Proposed S-Alkylation (Functionalization) Mechanism: Once the pyrimidine-2-thiol scaffold is formed, the (2,2-diethoxyethyl)sulfanyl side chain is introduced via nucleophilic substitution.
Deprotonation: The thiol group (-SH) on the pyrimidine ring is deprotonated by a base, forming a highly nucleophilic thiolate anion (-S⁻).
Nucleophilic Attack: This thiolate anion then acts as a nucleophile, attacking the electrophilic carbon of 2-bromo-1,1-diethoxyethane.
Product Formation: The reaction proceeds via an SN2 mechanism, displacing the bromide ion and forming the final product, this compound. This type of alkylation is a common and efficient method for functionalizing thiol groups on heterocyclic systems. mdpi.com
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for validating proposed reaction mechanisms. mdanalysis.org For the synthesis of this compound, computational studies would be employed to map the potential energy surface of the reaction, identify transition states, and calculate activation energies.
Validation of S-Alkylation: The SN2 alkylation step can also be modeled computationally. Calculations would focus on the transition state where the thiolate nucleophile attacks the alkyl halide. Key parameters such as the activation energy barrier and the geometry of the transition state can be determined. nih.gov These calculations can confirm that the SN2 pathway is energetically favorable compared to other potential side reactions.
The table below illustrates the type of data that would be generated from a DFT study on the S-alkylation transition state.
| Parameter | Description | Illustrative Value |
| Activation Energy (ΔG‡) | The Gibbs free energy difference between the reactants and the transition state. A lower value indicates a faster reaction. | 15-25 kcal/mol |
| Reaction Energy (ΔG°) | The overall Gibbs free energy change of the reaction. A negative value indicates a spontaneous reaction. | -30 to -40 kcal/mol |
| Key Bond Distances (TS) | The lengths of the forming S-C bond and the breaking C-Br bond in the transition state. | S-C: ~2.5 Å; C-Br: ~2.4 Å |
| Imaginary Frequency | A single negative frequency in the vibrational analysis, which confirms the structure is a true transition state. | -300 to -400 cm⁻¹ |
Note: The values in this table are illustrative and based on typical SN2 reactions modeled by DFT at common levels of theory (e.g., B3LYP/6-31G(d)).
Structure-Activity Relationship (SAR) Studies via Computational Methods
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. researchgate.net Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are widely used to understand how structural modifications to a molecule like this compound would affect its biological properties. nih.govmdanalysis.org
Computational SAR studies typically involve generating a dataset of related molecules and calculating various molecular descriptors for each. These descriptors quantify different physicochemical properties of the molecules.
Key Molecular Descriptors for SAR:
Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). They are critical for understanding how the molecule interacts with biological targets.
Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific conformational parameters. They help determine the "fit" of the molecule into a receptor's binding site.
Hydrophobic Descriptors: The partition coefficient (logP) is a key descriptor that measures the hydrophobicity of a molecule. It influences absorption, distribution, metabolism, and excretion (ADME) properties.
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its connectivity and branching.
A statistical model (e.g., multiple linear regression) is then built to correlate these descriptors with the observed biological activity. nih.gov For this compound, an SAR study might explore modifications at several positions:
The Pyrimidine Ring: Substitution with different functional groups (e.g., amino, hydroxyl, halo groups) could modulate hydrogen bonding capabilities and electronic properties.
The Sulfanyl (B85325) Linker: While less common, modifications to the sulfur atom could be explored.
The Diethoxyethyl Side Chain: Altering the length of the alkyl chain or replacing the ethoxy groups with other substituents could impact hydrophobicity and steric interactions.
The table below provides an example of how different descriptors might be analyzed in a QSAR study for analogs of the title compound.
| Analog Modification | Change in LogP | Change in Dipole Moment (Debye) | Predicted Activity Change |
| Replace ethoxy with methoxy | Decrease | Minor Change | Potentially similar or slightly decreased |
| Add a chloro group to pyrimidine ring | Increase | Increase | Potentially increased (if electronic factors dominate) |
| Add an amino group to pyrimidine ring | Decrease | Increase | Potentially increased (if H-bonding is key) |
| Replace ethyl with propyl on side chain | Increase | Minor Change | Potentially decreased (if steric clash occurs) |
Note: This table is illustrative, showing hypothetical relationships based on general SAR principles for pyrimidine derivatives.
Binding Energy Decomposition (BDE) and Radial Distribution Function (RDF) Analysis
To understand the interaction of this compound with a potential biological target (e.g., an enzyme or receptor), molecular dynamics (MD) simulations followed by advanced analyses like Binding Energy Decomposition and Radial Distribution Function are employed.
Binding Energy Decomposition (BDE): This computational technique is used to calculate the contribution of individual amino acid residues in a protein's binding site to the total binding affinity of a ligand. Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) are commonly used. The total binding free energy is decomposed into various components:
Van der Waals interactions
Electrostatic interactions
Polar solvation energy
Non-polar solvation energy
This analysis identifies the "hotspot" residues that are critical for binding. For this compound, BDE analysis could reveal, for instance, that a specific tyrosine residue forms a key π-π stacking interaction with the pyrimidine ring, while a leucine (B10760876) residue has favorable van der Waals contacts with the diethoxyethyl side chain.
Radial Distribution Function (RDF) Analysis: The RDF, denoted as g(r), describes how the density of surrounding particles varies as a function of distance from a central point. nih.gov In computational chemistry, it is often used to analyze the structure of a solvent around a solute or to characterize the distribution of specific atoms or functional groups around a ligand in a binding site.
For this compound, an RDF analysis could be used to:
Non Clinical Academic Research Applications and Research Trajectories
Role as a Versatile Synthetic Building Block in Heterocyclic Synthesis
The structure of 2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine (B14629337) is particularly amenable to the construction of more complex heterocyclic systems. It possesses two distinct and orthogonally reactive functional groups: the acetal-protected aldehyde and the 2-thioether linkage on the pyrimidine (B1678525) ring. This dual functionality allows for sequential and controlled chemical transformations, making it a valuable starting material for a wide array of derivatives. The thioether can be oxidized to a sulfone, which acts as an excellent leaving group for nucleophilic aromatic substitution, while the diethoxyethyl group is a stable protecting group for a reactive aldehyde. nih.gov
The compound is an ideal precursor for generating pyrimidines with multiple points of functionalization. The 2-alkylsulfanyl group can be readily converted into a more reactive sulfonyl group. This sulfonyl moiety can then be displaced by a variety of nucleophiles, such as amines, thiols, or alcohols, to introduce diverse substituents at the C2 position of the pyrimidine ring. nih.govdundee.ac.uk Concurrently, the diethoxyethyl side chain contains a protected aldehyde. Under mild acidic conditions, the acetal (B89532) can be hydrolyzed to unveil the aldehyde, which can then undergo a vast range of subsequent reactions, including reductive amination, Wittig reactions, and condensations. This two-pronged reactivity allows chemists to systematically build molecular complexity and create libraries of densely functionalized pyrimidines for various screening purposes.
Table 1: Potential Synthetic Modifications of this compound
| Reactive Site | Transformation | Reagents/Conditions | Resulting Functionality |
|---|---|---|---|
| 2-Sulfanyl Group | Oxidation | m-CPBA, Oxone® | Sulfoxide (B87167)/Sulfone (Leaving Group) |
| 2-Sulfonyl Group (from oxidation) | Nucleophilic Substitution | R-NH₂, R-SH, R-OH | 2-Amino, 2-Thio, or 2-Oxy substituted pyrimidine |
| Diethoxyethyl Group | Acetal Deprotection | Aqueous Acid (e.g., HCl, TFA) | Aldehyde |
| Aldehyde (from deprotection) | Reductive Amination | R-NH₂, NaBH(OAc)₃ | Amine Side Chain |
| Aldehyde (from deprotection) | Wittig Reaction | Ph₃P=CHR | Alkene Side Chain |
Beyond simple functionalization, this compound is a key intermediate for constructing complex, polycyclic molecular scaffolds. The latent aldehyde, once deprotected, can participate in intramolecular cyclization reactions. For instance, if a suitable nucleophile is first introduced elsewhere on the pyrimidine ring (e.g., at the C4 position), the subsequent unmasking of the aldehyde can trigger a ring-closing reaction to form fused heterocyclic systems like pyridopyrimidines or other related scaffolds. This strategy is pivotal in building core structures found in many biologically active molecules.
Exploration in Chemical Library Design and Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is an approach that aims to efficiently create collections of structurally diverse small molecules to probe biological functions. nih.govcam.ac.uk The orthogonal reactivity of this compound makes it an exemplary scaffold for DOS campaigns. A typical strategy involves a "build/couple/pair" approach where the core scaffold is first elaborated ("build") at one reactive site with a set of building blocks. This initial library can then be reacted ("couple") at the second reactive site with another set of reagents, leading to an exponential increase in the number of final, unique compounds. The ability to introduce diversity at both the C2 position and the side chain allows for a thorough exploration of the chemical space around the pyrimidine core. nih.gov Such libraries are invaluable resources for high-throughput screening to identify novel bioactive compounds. nih.govnih.gov
Application in Fragment-Based Drug Discovery (FBDD) Research (as a fragment)
Fragment-based drug discovery (FBDD) has emerged as a powerful method for identifying lead compounds in drug discovery. nih.gov This approach uses small, low-molecular-weight compounds, or "fragments," as starting points, which are then optimized and grown into more potent drug candidates. This compound possesses many characteristics of an ideal fragment. It has a low molecular weight (228.3 g/mol ) and contains the pyrimidine ring, a "privileged scaffold" known to interact with a wide range of biological targets, including kinases, by forming key hydrogen bond interactions with the protein hinge region. nih.gov The sulfanyl (B85325) side chain provides a defined vector for synthetic elaboration, allowing chemists to "grow" the fragment into an adjacent binding pocket once an initial, weak-binding hit is identified through biophysical screening methods.
Academic Investigations into Enzyme-Ligand Interactions through Binding Studies
The pyrimidine scaffold is central to numerous approved drugs and clinical candidates that function by inhibiting specific enzymes. Derivatives of this core structure are known to inhibit enzymes such as pteridine (B1203161) reductases, cyclooxygenases, and various protein kinases. nih.govnih.gov Consequently, derivatives of this compound are logical candidates for academic investigations into enzyme-ligand interactions. Following its synthesis, a library of analogues could be evaluated in enzyme inhibition assays. For compounds that show activity, further biophysical studies (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance) and structural biology studies (e.g., X-ray crystallography) could elucidate the precise binding mode and identify key interactions, guiding the design of more potent and selective inhibitors. mdpi.com Computational docking studies are also frequently employed to predict how these pyrimidine derivatives might bind within an enzyme's active site. nih.govrsc.org
Table 2: Potential Enzyme Targets and Key Interactions for Derivatives
| Potential Enzyme Class | Key Functional Group on Ligand | Potential Interaction with Enzyme |
|---|---|---|
| Protein Kinases | Pyrimidine Ring Nitrogens | Hydrogen bonding with hinge region backbone |
| Pteridine Reductases | Pyrimidine Ring/Substituents | Hydrogen bonding and hydrophobic interactions in the active site. nih.gov |
| Covalent Inhibition Targets | Aldehyde (after deprotection) | Covalent bond formation with nucleophilic residues (e.g., Cysteine, Lysine) |
| Various Hydrolases/Transferases | Substituents at C2 or side chain | Specific hydrogen bonds, ionic, or hydrophobic interactions |
Development of Novel Reaction Methodologies and Catalysis
New synthetic reactions and catalytic systems are the lifeblood of chemical innovation. Molecules with multiple functional groups, like this compound, serve as excellent substrates for testing and developing such novel methodologies. Research could focus on creating new catalysts that can selectively perform transformations on one part of the molecule while leaving others untouched. researchgate.net For example, developing a catalytic system for the direct C-H functionalization of the pyrimidine ring without affecting the acid-sensitive acetal or the oxidizable thioether would be a significant synthetic advancement. Similarly, this compound could be the target product in the development of novel, highly efficient multi-component reactions for pyrimidine synthesis. mdpi.comnih.gov The pursuit of such methods pushes the boundaries of synthetic efficiency and enables faster access to complex molecules.
Potential in Materials Science Research (e.g., for functional polymers or advanced materials components)
While direct applications of this compound in materials science are not extensively documented in current literature, its molecular structure suggests potential as a building block for functional polymers and advanced materials. The pyrimidine ring, with its nitrogen heteroatoms, can participate in hydrogen bonding and metal coordination, potentially imparting self-assembly properties or catalytic activity to a polymer matrix.
The thioether linkage introduces flexibility and a potential site for oxidation, which could be exploited to create responsive materials that change their properties in response to chemical stimuli. Furthermore, the diethoxyethyl group can be hydrolyzed to an aldehyde, providing a reactive handle for cross-linking polymer chains or for grafting other functional molecules onto a surface.
Research in this area could explore the synthesis of polymers where this compound is incorporated as a monomer or a pendant group. Such materials could be investigated for applications in areas like controlled-release systems, sensors, or specialty coatings.
| Potential Application Area | Relevant Structural Feature | Possible Functionality |
| Functional Polymers | Pyrimidine Ring | Metal coordination, hydrogen bonding |
| Thioether Linkage | Flexibility, redox activity | |
| Responsive Materials | Diethoxyethyl Group (hydrolyzed) | Cross-linking site, reactive handle |
| Advanced Coatings | Full Molecule | Surface modification, tailored properties |
Future Directions and Emerging Research Areas
The future research landscape for this compound is likely to be shaped by its role as a key intermediate in the synthesis of biologically active molecules, particularly thiamine (B1217682) (Vitamin B1) and its derivatives. Emerging research will likely focus on optimizing and expanding upon its known synthetic utility.
Integration with Flow Chemistry and Automated Synthesis
The multi-step synthesis of thiamine and its analogs, which often involves this compound, is a prime candidate for adaptation to flow chemistry and automated synthesis platforms. Continuous flow processes can offer significant advantages over traditional batch methods, including improved reaction control, enhanced safety, and higher yields. Future research could focus on developing a continuous-flow synthesis of thiamine where this compound is generated and consumed in a streamlined process, potentially leading to more efficient and scalable production.
Exploration of Sustainable Synthetic Routes (Green Chemistry)
Recent synthetic routes to thiamine utilizing this compound have already made strides in the direction of green chemistry by avoiding the use of heavy metals. Future research will likely continue this trend by exploring more sustainable synthetic pathways. This could involve the use of greener solvents, more energy-efficient reaction conditions, and the development of catalytic, atom-economical steps for the synthesis and transformation of this compound.
Application in Probe Development for Biological Studies
Given its role as a precursor to thiamine, this compound could be a valuable starting material for the development of chemical probes to study the biological roles of thiamine and related enzymes. By modifying the pyrimidine or the side chain of this intermediate, researchers could synthesize tagged or fluorescent thiamine analogs. These probes could be used to investigate thiamine transport, metabolism, and its interaction with proteins, providing valuable insights into cellular biochemistry.
Q & A
Q. Table 1: Key Spectral Signatures
| Functional Group | NMR (ppm) | NMR (ppm) |
|---|---|---|
| Ethoxy (OCH₂CH₃) | 1.2–1.4 (t), 3.5–3.7 (q) | 15–20 (CH₃), 60–65 (OCH₂) |
| Sulfanyl (S–CH₂) | 2.5–3.5 (m) | 30–40 (CH₂S) |
Basic: How is the crystal structure of this compound determined, and what software is used for refinement?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard.
- Data Collection: Use Mo-Kα or Cu-Kα radiation.
- Refinement: Employ SHELXL (part of the SHELX suite) for small-molecule refinement. Recent updates in SHELXL allow for improved handling of twinned data and high-resolution structures .
- Validation: Check for structural anomalies (e.g., bond lengths, angles) using CCDC validation tools or PLATON .
Advanced: How does the sulfanyl group influence reactivity in metal coordination studies?
Answer:
The sulfanyl group acts as a soft Lewis base, facilitating coordination with transition metals like ruthenium or palladium.
- Experimental Design: React the compound with [RuCl₂(p-cymene)]₂ under inert conditions. Monitor via UV-Vis spectroscopy for ligand exchange.
- Data Analysis: Use X-ray absorption spectroscopy (XAS) or cyclic voltammetry to confirm metal-ligand bonding. Contradictions in coordination geometry (e.g., square planar vs. octahedral) may arise due to solvent effects or counterion interactions .
Advanced: How can computational modeling predict biological interactions of this compound?
Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with pyrimidine-binding proteins (e.g., thymidylate synthase).
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.
- Contradictions: Experimental IC₅₀ values may deviate from computational predictions due to solvation effects or protein flexibility. Validate with SPR (surface plasmon resonance) binding assays .
Advanced: What strategies resolve discrepancies in spectroscopic data during characterization?
Answer:
- Case Study: If NMR shows unexpected splitting for ethoxy protons:
- Hypothesis 1: Dynamic rotational restriction of the diethoxyethyl group.
- Hypothesis 2: Impurity from incomplete substitution.
- Resolution: Perform variable-temperature NMR or 2D-COSY to distinguish between conformational isomerism and impurities .
Advanced: How to design a SAR study for derivatives of this compound?
Answer:
- Core Modifications: Vary the ethoxy groups (e.g., replace with cyclopropoxy) or pyrimidine substituents (e.g., halogens).
- Biological Testing: Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays.
- Data Interpretation: Use PCA (principal component analysis) to correlate structural features (e.g., logP, polar surface area) with activity .
Basic: What safety protocols are critical when handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
